molecular formula C21H28N6S B10949053 1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

1-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea

Cat. No.: B10949053
M. Wt: 396.6 g/mol
InChI Key: QVEVVIABAONIMF-UHFFFAOYSA-N
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Description

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a complex organic compound that belongs to the class of thioureas. This compound is characterized by the presence of two pyrazole rings, each substituted with various alkyl groups, and a thiourea linkage connecting them. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves the reaction of 3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole-4-amine with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in the presence of thiourea. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(3,5-dimethyl-1H-pyrazol-4-yl)thiourea
  • N,N’-Bis(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea
  • N-(2-methylbenzyl)-N’-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea

Uniqueness

N-[3,5-DIMETHYL-1-(2-METHYLBENZYL)-1H-PYRAZOL-4-YL]-N’-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is unique due to the specific substitution pattern on the pyrazole rings and the presence of both a benzyl and a trimethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H28N6S

Molecular Weight

396.6 g/mol

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea

InChI

InChI=1S/C21H28N6S/c1-13-9-7-8-10-18(13)12-27-17(5)20(15(3)25-27)23-21(28)22-11-19-14(2)24-26(6)16(19)4/h7-10H,11-12H2,1-6H3,(H2,22,23,28)

InChI Key

QVEVVIABAONIMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=S)NCC3=C(N(N=C3C)C)C)C

Origin of Product

United States

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